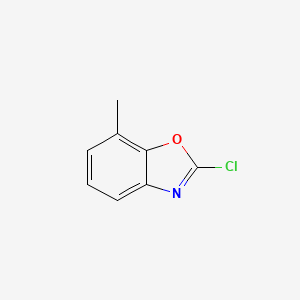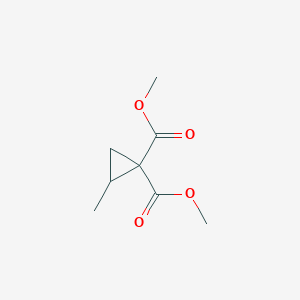
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
Overview
Description
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate can be synthesized through the esterification of 2-methylcyclopropane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-methylcyclopropane-1,1-dicarboxylic acid.
Reduction: Formation of 2-methylcyclopropane-1,1-dimethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
- Dimethyl 1,1-cyclopropanedicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- 1,1-Cyclopropanedicarboxylic acid
Comparison: 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is unique due to its additional methyl group on the cyclopropane ring, which imparts different chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
dimethyl 2-methylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5-4-8(5,6(9)11-2)7(10)12-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMUSUTUJIKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2961918.png)
![5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B2961919.png)
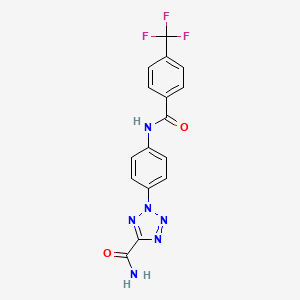

![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)
![4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2961926.png)
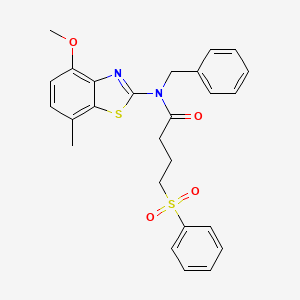
![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
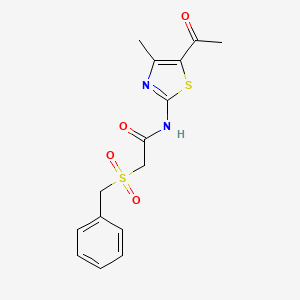
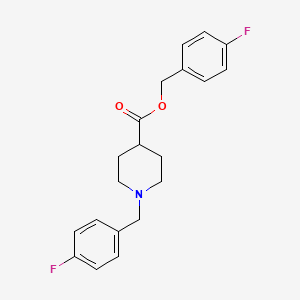
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)
